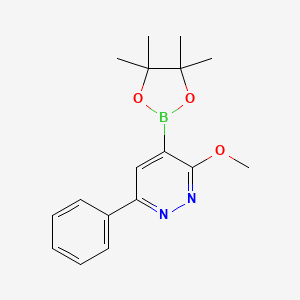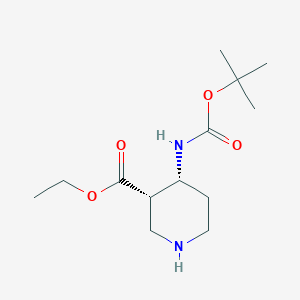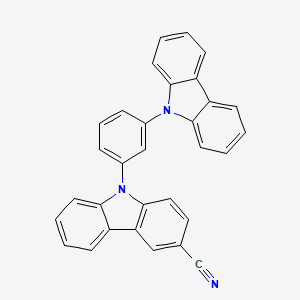
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention due to its potential use in organic electronics and optoelectronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and 3-bromobenzonitrile.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between carbazole and 3-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biphenyl structure.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbazole-3,6-dicarboxylic acid.
Reduction: Formation of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole.
Substitution: Formation of halogenated derivatives like 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-bromide.
Applications De Recherche Scientifique
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile has a wide range of scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells as a donor material to enhance efficiency.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Mécanisme D'action
The mechanism of action of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is primarily based on its electronic properties. The compound can undergo photoexcitation, leading to the generation of excited states. These excited states can participate in various photophysical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved include:
Charge Transport: Facilitates charge transport in organic electronic devices.
Energy Transfer: Participates in energy transfer processes in OLEDs and photovoltaic cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4-(9H-Carbazol-9-yl)phenyl)-9H-carbazole: Similar structure but with a different substitution pattern.
3-(9H-Carbazol-9-yl)phenylboronic acid: Contains a boronic acid group instead of a nitrile group.
9-(2-Hydroxyethyl)-9H-carbazole: Contains a hydroxyethyl group instead of a phenyl group.
Uniqueness
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and optoelectronic devices.
Propriétés
Numéro CAS |
1392506-99-8 |
|---|---|
Formule moléculaire |
C31H19N3 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
9-(3-carbazol-9-ylphenyl)carbazole-3-carbonitrile |
InChI |
InChI=1S/C31H19N3/c32-20-21-16-17-31-27(18-21)26-12-3-6-15-30(26)34(31)23-9-7-8-22(19-23)33-28-13-4-1-10-24(28)25-11-2-5-14-29(25)33/h1-19H |
Clé InChI |
KXMHPELKLKNUCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=C(C=C(C=C6)C#N)C7=CC=CC=C75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

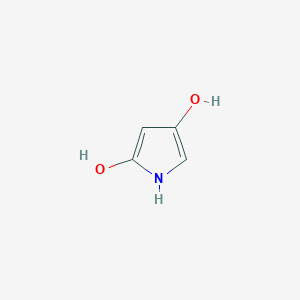
![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
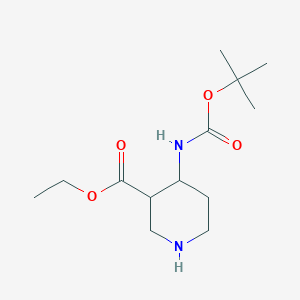
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
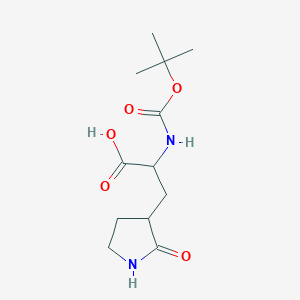
![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
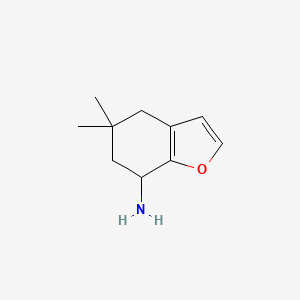
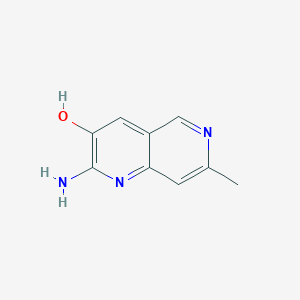
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
